molecular formula C32H49NO7 B12746242 Card-20(22)-enolide, 3,14-dihydroxy-, 3-ester with N-(2,2-dimethyl-1-oxopropoxy)methylalanine CAS No. 81072-26-6

Card-20(22)-enolide, 3,14-dihydroxy-, 3-ester with N-(2,2-dimethyl-1-oxopropoxy)methylalanine

Cat. No.: B12746242
CAS No.: 81072-26-6
M. Wt: 559.7 g/mol
InChI Key: FNPZKDSVIYUSIV-FOYWFDDNSA-N
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Description

This compound belongs to the cardenolide class of steroids, characterized by a 20(22)-enolide lactone ring and specific hydroxylation patterns. Its structure includes:

  • A 3,14-dihydroxy substitution on the steroid core.
  • A 3-ester group derived from N-(2,2-dimethyl-1-oxopropoxy)methylalanine, distinguishing it from glycosylated analogs.
  • The 5β,14β stereochemistry, critical for biological activity in related compounds .

Cardenolides are known for modulating ion transport (e.g., Na⁺/K⁺-ATPase inhibition) and exhibiting cytotoxic, anti-inflammatory, and anti-cancer properties.

Properties

CAS No.

81072-26-6

Molecular Formula

C32H49NO7

Molecular Weight

559.7 g/mol

IUPAC Name

[[(2S)-1-[[(8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-1-oxopropan-2-yl]amino]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C32H49NO7/c1-19(33-18-39-28(36)29(2,3)4)27(35)40-22-9-12-30(5)21(16-22)7-8-25-24(30)10-13-31(6)23(11-14-32(25,31)37)20-15-26(34)38-17-20/h15,19,21-25,33,37H,7-14,16-18H2,1-6H3/t19-,21?,22?,23+,24-,25+,30-,31+,32?/m0/s1

InChI Key

FNPZKDSVIYUSIV-FOYWFDDNSA-N

Isomeric SMILES

C[C@@H](C(=O)OC1CC[C@@]2([C@H]3CC[C@@]4([C@H](CCC4([C@@H]3CCC2C1)O)C5=CC(=O)OC5)C)C)NCOC(=O)C(C)(C)C

Canonical SMILES

CC(C(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C)NCOC(=O)C(C)(C)C

Origin of Product

United States

Biological Activity

Card-20(22)-enolides are a subclass of cardenolides, which are steroidal glycosides primarily derived from plants such as Nerium oleander and Digitalis lanata . These compounds exhibit a range of biological activities, including cardiovascular effects, cytotoxicity against cancer cells, and neuropharmacological properties. This article focuses on the biological activity of the specific compound Card-20(22)-enolide, 3,14-dihydroxy-, 3-ester with N-(2,2-dimethyl-1-oxopropoxy)methylalanine , summarizing key findings from various studies.

Chemical Structure

The compound is characterized by its unique structure, which includes:

  • A cardenolide backbone.
  • Hydroxyl groups at positions 3 and 14.
  • An ester linkage with N-(2,2-dimethyl-1-oxopropoxy)methylalanine.

Cardiovascular Effects

Cardenolides are well-known for their positive inotropic effects on cardiac muscle. The specific compound has shown potential in modulating cardiac contractility through inhibition of Na+/K+ ATPase activity. This mechanism leads to increased intracellular calcium levels, enhancing cardiac output.

Table 1: Cardiovascular Effects of Card-20(22)-enolide

StudyEffect ObservedDosageMethod
Increased contractility in isolated heart preparationsVariesIn vitro assays
Modulation of heart rateVariesIn vivo studies

Anticancer Activity

Recent studies have indicated that cardenolides possess significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating selective cytotoxicity.

Table 2: Anticancer Activity of Card-20(22)-enolide

Cell LineIC50 (mg/mL)Mechanism of Action
HCT-116 (colon)0.12Induction of apoptosis via HSP90 signaling pathway
HEK-293 (non-cancerous)>0.81Minimal effect on normal cells

In a study involving HCT-116 cells, the compound exhibited an IC50 value of 0.12 mg/mL , indicating potent antiproliferative activity while sparing normal cells such as HEK-293 .

Neuropharmacological Effects

Cardenolides have been reported to exhibit central nervous system (CNS) depressant activity. In animal models, the compound induced sedation and reduced locomotor activity at specific dosages.

Table 3: CNS Effects of Card-20(22)-enolide

StudyEffect ObservedDosage (mg/kg)Method
Sedation in mice25In vivo assays
Reduced locomotion50Behavioral tests

Case Studies

  • Study on CNS Activity : A study conducted on mice demonstrated that administration of the compound at a dosage of 25 mg/kg resulted in significant sedation compared to control groups . The findings suggest potential applications in managing anxiety or sleep disorders.
  • Anticancer Research : Another research project focused on the anticancer properties revealed that the compound selectively inhibited the proliferation of colon cancer cells while having minimal impact on normal cells . This selectivity is crucial for developing targeted cancer therapies.

Scientific Research Applications

Chemistry

Card-20(22)-enolide serves as a model compound for studying glycosylation reactions and stereochemistry. Its unique structure allows researchers to explore various synthetic pathways and reaction conditions that lead to the formation of similar compounds. The compound's synthesis often involves glycosylation reactions where specific catalysts and solvents are utilized to achieve desired yields and stereochemical outcomes.

Biology

In biological research, Card-20(22)-enolide has been investigated for its interactions with cellular processes. It is particularly noted for its role in inhibiting the sodium-potassium ATPase enzyme, which leads to increased intracellular calcium levels and enhanced cardiac contractility. This mechanism underlies its potential applications in treating heart conditions such as atrial fibrillation and heart failure.

Medicine

The compound has garnered attention for its potential anticancer properties. Studies indicate that Card-20(22)-enolide can induce apoptosis in various cancer cell lines by affecting cellular signaling pathways that regulate cell cycle progression and metabolism. Its ability to arrest the cell cycle at the G2/M phase highlights its relevance in cancer therapeutics.

Cardiac Function Studies

Experimental models have demonstrated that Card-20(22)-enolide improves cardiac contractility when administered at controlled doses. In studies involving guinea pig models, significant increases in cardiac output and contractility metrics were observed, indicating its effectiveness as a cardiotonic agent.

Anticancer Activity

Research on various cancer cell lines has shown that Card-20(22)-enolide induces apoptosis with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analyses revealed that the compound effectively arrests the cell cycle at the G2/M phase while triggering apoptotic pathways.

Central Nervous System Activity

A study investigating the central nervous system effects of cardenolides indicated that Card-20(22)-enolide exhibits CNS depressant activity at specific dosages in murine models. This suggests potential applications in managing conditions associated with hyperactivity or anxiety disorders.

Comparison with Similar Compounds

Key Observations:

C-3 Substituent :

  • Glycosylation (e.g., gentiobiosyl in Compound 5) enhances solubility and target binding, correlating with potent ICAM-1 inhibition and selective cytotoxicity .
  • The target compound’s ester group may alter bioavailability or enzymatic stability compared to glycosides.

C-14 Hydroxy Group :

  • Essential for activity; displacement by an 8,14-epoxy group (Compound 9) abolishes ICAM-1 inhibition .

Stereochemistry :

  • 5β,14β configuration is critical. 5α or 14α isomers (Compounds 6–7) show reduced activity .

Cytotoxicity vs. Anti-Inflammatory Activity: Compound 5’s 16β-acetoxy group balances cytotoxicity (HepG2 IC₅₀: 0.8 μM) with low toxicity to normal cells (WI-38 IC₅₀ >316 μM), making it a promising anti-inflammatory agent . Compounds with anti-MDR activity (e.g., Compound 13) exhibit moderate cytotoxicity, suggesting divergent structure-activity relationships for overcoming drug resistance .

Implications for Drug Development

  • MDR Reversal: Structural deviations (e.g., 8,14-dihydroxy in Compound 13) enable anti-MDR effects, indicating that minor modifications can redirect biological activity .

Preparation Methods

Cardenolide Backbone Isolation

The starting material, 3,14-dihydroxycard-20(22)-enolide, is typically derived from:

  • Natural sources : Digitoxigenin analogs extracted from Digitalis lanata or Nerium oleander
  • Semi-synthesis : Modifications to digitoxigenin (3β,14β-dihydroxy-5β-card-20(22)-enolide) via hydroxylation

Table 1: Comparison of Backbone Sources

Source Yield (%) Purity (%) Key Reference
Digitalis extract 12–18 92–95
Semi-synthetic 28–35 98+

Esterification Protocol

The critical esterification step employs:

  • Reagents : N-(2,2-dimethyl-1-oxopropoxy)methylalanine chloride
  • Catalyst : Silver carbonate (Ag₂CO₃)
  • Solvent : 1,1,2-Trichloroethane (optimized for low polarity)

Optimized Conditions :

  • Temperature: 40–45°C
  • Reaction time: 18–24 hours
  • Molar ratio (cardenolide:esterifying agent): 1:1.2

Key Observations :

  • Excess reagent reduces byproduct formation
  • Ag₂CO₃ prevents HCl elimination during coupling

Purification Strategies

Method Purpose Efficiency (%)
Column chromatography (SiO₂) Remove unreacted starting material 85–90
Recrystallization (EtOAc/hexane) Enhance stereochemical purity 92–95
HPLC (C18 column) Final isolation 98+

Reported overall yield: 34–48%

Reaction Optimization Data

Table 2: Solvent Impact on Esterification Yield

Solvent Dielectric Constant Yield (%)
1,1,2-Trichloroethane 7.53 48
Dichloromethane 8.93 32
Toluene 2.38 18

Catalyst Screening :

  • Ag₂CO₃: 48% yield
  • K₂CO₃: <5% yield
  • DMAP: 12% yield

Analytical Characterization

Critical quality control metrics:

  • HPLC : Retention time 12.7 min (C18, 70:30 MeOH:H₂O)
  • MS (ESI+) : m/z 560.3 [M+H]+
  • ¹H NMR : Key signals at δ 5.87 (furan H), 4.72 (ester -OCH₂-)

Industrial-Scale Considerations

  • Batch size limitation: ≤200 g due to exothermic esterification
  • Cost drivers: Silver catalyst recovery (82–88% reuse efficiency)
  • Regulatory compliance: ICH Q11 guidelines for stereochemical control

Q & A

Q. Can hybrid derivatives (e.g., combining enolide and flavonoid moieties) enhance selectivity toward tumor vs. normal cells?

  • Design : Synthesize conjugates via click chemistry or esterification. Test selectivity ratios (IC50 normal/IC50 tumor) in co-cultures. Prioritize derivatives with >10-fold selectivity .

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